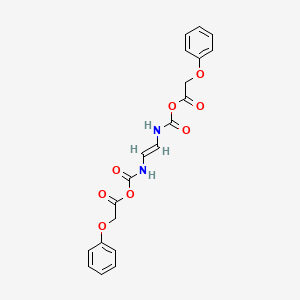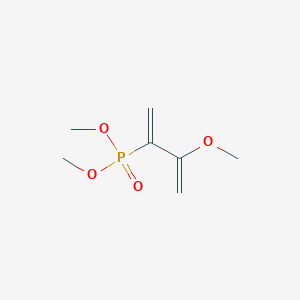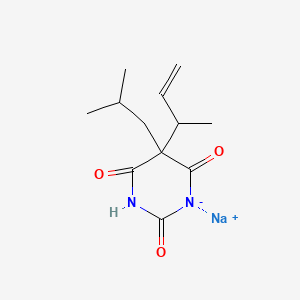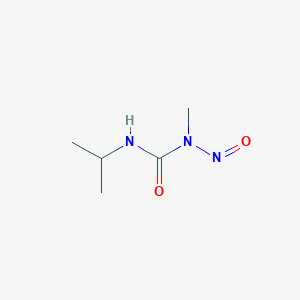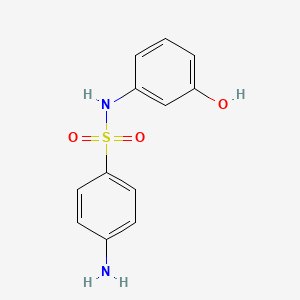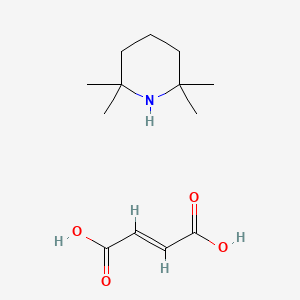
2,2,6,6-Tetramethylpiperidine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidine maleate is an organic compound belonging to the amine class. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods
In industrial settings, 2,2,6,6-Tetramethylpiperidine is often produced continuously by reacting triacetonamine with hydrazine and cleaving the resulting hydrazone at temperatures above 160°C. The hydrazone is transported as an aqueous solution to the distillation bottoms, where it is distilled off as an azeotrope with water .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, allylic chlorides, and hydrazine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidine maleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its interaction with nitroxide radicals and heme iron, leading to the formation of a perferryl-oxygen complex. This complex reacts with the 2,2,6,6-Tetramethylpiperidine radical, causing the contraction of the piperidine ring and subsequent oxidation to an exocyclic iminium ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness
2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a less nucleophilic and weaker base compared to other aliphatic amines . Its derivatives, such as TEMPO, are also crucial for selective oxidation processes, highlighting its versatility and importance in various applications .
Propriétés
Numéro CAS |
73771-83-2 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FDZCNTROIZAWLL-WLHGVMLRSA-N |
SMILES isomérique |
CC1(CCCC(N1)(C)C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
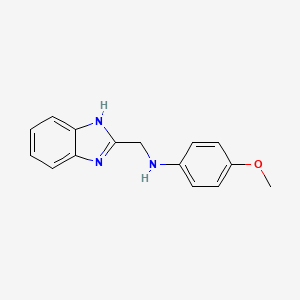
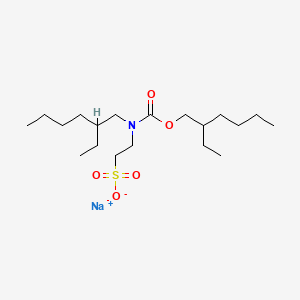
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

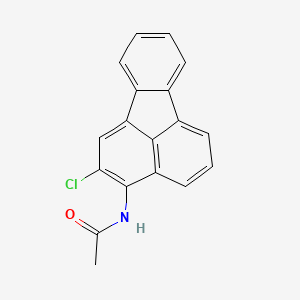
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
